4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent functionalization with ethoxy and sulfonamide groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide include:
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methanesulfonyl)ethanamine: This compound has a similar sulfonamide group but differs in its core structure.
4-ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound shares the ethoxy group but has a different functional group arrangement
Properties
IUPAC Name |
4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-25-16-8-10-17(11-9-16)27(23,24)19-15-7-6-14-5-4-12-20(18(14)13-15)26(2,21)22/h6-11,13,19H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUACQFOSORGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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